molecular formula C12H13ClN2O B6473185 6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine CAS No. 2640957-71-5

6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B6473185
CAS No.: 2640957-71-5
M. Wt: 236.70 g/mol
InChI Key: QDEWVWKUVTWIJR-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine is a benzoxazole derivative characterized by a chloro substituent at the 6-position and a cyclobutyl-methylamine group at the 2-position. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, offering a versatile scaffold for drug discovery due to their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-15(9-3-2-4-9)12-14-10-6-5-8(13)7-11(10)16-12/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEWVWKUVTWIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2=NC3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones in the presence of catalysts. One common method is the reaction of 2-aminophenol with 6-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The cyclobutyl and methyl groups are then introduced via alkylation reactions using cyclobutyl bromide and methyl iodide, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in ethanol at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzoxazole Derivatives

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
6-Chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine Cl (6), N-cyclobutyl-N-methyl (2) C₁₂H₁₃ClN₂O 236.7 Enhanced lipophilicity, steric bulk
5-Chloro-1,3-benzoxazol-2-amine Cl (5) C₇H₅ClN₂O 168.6 Cytochrome P450 inhibitor (>50% RA metabolism inhibition)
N-[(2Z)-4-chloro-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine Cl (4, imidazole) C₁₀H₇ClN₄O 234.6 Antibacterial activity (moderate Gram-positive inhibition)
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine NO₂ (6), N-tert-butyl (2) C₁₁H₁₃N₃O₃ 235.2 High stability, limited toxicity data
BT16 (benzothiazole analogue) Cl (6), thiazole-nitrophenyl C₂₂H₁₅ClN₄O₂S₂ 466.0 Anticancer potential (structural rigidity from thiazole)

Key Observations :

  • Chloro Position : The 6-chloro substitution in the target compound contrasts with 5-chloro in ’s P450 inhibitor, suggesting positional effects on enzyme binding .
  • Heterocycle Modifications : Replacing benzoxazole with benzothiazole (e.g., BT16) introduces sulfur, reducing electronegativity and altering hydrogen-bonding capacity .
Antibacterial Activity
  • The target compound’s cyclobutyl-methyl group may enhance membrane penetration compared to simpler analogues like N-[(2Z)-4-chloro-imidazolylidene]-benzoxazol-2-amine, which showed only moderate activity .
  • Methyl-substituted benzoxazoles (e.g., N-methyl derivatives in ) exhibit higher Gram-positive inhibition, suggesting alkyl groups boost hydrophobic interactions .
Enzyme Inhibition
  • 5-Chloro-1,3-benzoxazol-2-amine inhibits cytochrome P450-dependent retinoic acid metabolism (>50% at 100 μM), comparable to ketoconazole (87.5%) . The target compound’s bulkier N-substituents might reduce P450 affinity but improve selectivity for other targets.

Biological Activity

6-Chloro-N-cyclobutyl-N-methyl-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, known for its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

The compound features a benzoxazole core with a chlorine substitution at the 6th position and a cyclobutyl group attached to the nitrogen atom at the 2nd position. Its structural uniqueness contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry.

This compound interacts with various enzymes and proteins, significantly influencing their activity:

  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response by regulating prostaglandin production. This inhibition can lead to reduced inflammation and pain.
  • Cell Signaling Modulation : The compound has been shown to inhibit nuclear factor kappa B (NF-κB), a transcription factor involved in immune responses and inflammation. This modulation suggests potential therapeutic roles in inflammatory diseases.

Cellular Effects

The compound's influence on cellular processes is profound:

  • Gene Expression : It alters gene expression patterns related to inflammation and cell survival.
  • Metabolic Pathways : By affecting metabolic pathways, it may enhance or inhibit various cellular functions, potentially leading to therapeutic benefits in conditions like cancer and chronic inflammation .

Anticancer Activity

Research indicates that compounds within the benzoxazole class exhibit significant anticancer properties:

  • In Vitro Studies : A study demonstrated that derivatives of benzoxazole, including this compound, showed cytotoxic effects against various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancers. The IC50 values for these compounds suggest potent activity against these malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies indicate selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis while showing less efficacy against Gram-negative strains. The minimal inhibitory concentrations (MIC) were established for several derivatives .

Case Studies

  • Analgesic and Anti-inflammatory Activity : A series of benzoxazole derivatives were tested for analgesic properties, revealing that modifications at specific positions enhanced their efficacy in inhibiting prostaglandin synthesis, thus providing pain relief without significant gastric toxicity .
  • VEGFR-2 Inhibition : Another study identified a related benzoxazole derivative as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating its potential in treating conditions associated with abnormal angiogenesis .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
6-chloro-N-(2-pyridinylmethyl)-1,3-benzoxazol-2-amineAnticancerPyridine substitution enhances solubility
6-chloro-1,3-benzothiazole-2-amineAntimicrobialThiazole ring provides different reactivity
6-chloro-N-methylbenzoxazol-2-amineAnti-inflammatoryLacks cyclobutyl group, altering sterics

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